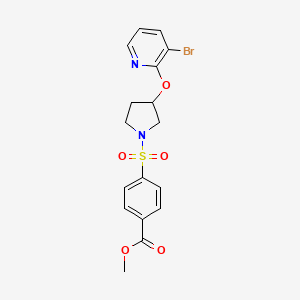

Methyl 4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is a heterocyclic sulfonamide derivative featuring a pyrrolidine ring substituted with a 3-bromopyridinyloxy group and a sulfonyl-linked methyl benzoate moiety. Its molecular structure combines aromatic, sulfonamide, and heterocyclic functionalities, which are common in agrochemical and pharmaceutical intermediates.

Key structural attributes:

- Core: Pyrrolidine ring (5-membered nitrogen heterocycle).

- Substituents: 3-Bromopyridin-2-yloxy group (electron-withdrawing bromine enhances electrophilic reactivity).

Properties

IUPAC Name |

methyl 4-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O5S/c1-24-17(21)12-4-6-14(7-5-12)26(22,23)20-10-8-13(11-20)25-16-15(18)3-2-9-19-16/h2-7,9,13H,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXFFMMPBZQZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been used in aryl amination reactions, suggesting that this compound might interact with similar biological targets.

Biological Activity

Methyl 4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate is a synthetic compound with a complex structure that includes a bromopyridine moiety, a pyrrolidine ring, and a sulfonyl group. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Structure and Synthesis

The compound can be synthesized through several chemical reactions involving the coupling of different functional groups. The synthesis typically starts with commercially available precursors and involves steps such as nucleophilic substitution and amidation to form the desired structure. The presence of the bromopyridine and sulfonyl groups enhances its reactivity and potential for biological interaction.

Methyl 4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind effectively to these targets, modulating their activity and influencing various biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It can interact with receptors, affecting signal transduction processes.

Research Findings

Several studies have investigated the biological activity of this compound, revealing promising results:

- Antitumor Activity: Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in leukemia cells, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, indicating potential applications in infectious disease treatment.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in leukemia cells | |

| Anti-inflammatory | Inhibits inflammatory cytokines | |

| Antimicrobial | Active against Gram-positive bacteria |

Case Study 1: Antitumor Efficacy

A study conducted on various leukemia cell lines demonstrated that Methyl 4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate significantly reduced cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as a therapeutic agent for leukemia treatment.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that the compound may exert its anti-inflammatory effects by modulating immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its combination of a brominated pyridine, pyrrolidine, and sulfonyl benzoate. Below is a comparative analysis with similar compounds from the literature:

Table 1: Structural and Functional Comparisons

Critical Analysis of Differences

Heterocyclic Core: The pyrrolidine ring in the target compound offers conformational flexibility compared to the rigid piperidine in Compound 16 or the fused chromene-pyrazolopyrimidine system in Example 61 . This flexibility may influence bioavailability or target engagement. The 3-bromopyridine substituent introduces steric bulk and electrophilicity absent in non-halogenated analogs (e.g., tribenuron methyl ester’s pyrimidine) . Bromine’s electron-withdrawing nature could enhance reactivity in cross-coupling reactions or hydrogen-bonding interactions.

Ester Group: The methyl benzoate ester contrasts with haloxyfop’s propanoate, which is optimized for lipid membrane penetration in grasses . The benzoate’s aromaticity may instead favor interactions with aromatic residues in enzymes or receptors.

Research Findings and Data

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate, and how can reaction intermediates be characterized?

- Methodology : A two-step approach is typical:

Sulfonylation : React pyrrolidine derivatives with sulfonyl chlorides (e.g., 4-(chlorosulfonyl)benzoic acid methyl ester) under inert conditions (N₂ atmosphere) at 0–5°C, followed by warming to room temperature .

Coupling : Use a nucleophilic substitution or Ullmann-type coupling to attach the 3-bromopyridin-2-yloxy group. Catalytic CuI/ligand systems in DMF at 80–100°C are effective for aryl ether formation .

- Intermediate Characterization : Monitor via TLC and confirm using LC-MS for molecular ion peaks (e.g., m/z 377.0 [M+H]+ as in ) and ¹H NMR for regiochemical confirmation (e.g., pyrimidine protons at δ 8.53 ppm ).

Q. How should researchers optimize purification methods for this compound to achieve >95% purity?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 7:3 to 1:1) to separate sulfonamide byproducts.

- Recrystallization : Employ ethanol/water mixtures (e.g., 3:1 v/v) to isolate crystalline products, as demonstrated for analogous benzoates (melting points 147–148°C ).

- HPLC : For trace impurities, use a C18 column with acetonitrile/water (0.1% TFA) at 1 mL/min .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify key signals: the methyl ester (δ ~3.87 ppm), pyrrolidine protons (δ ~3.20–5.00 ppm), and aromatic protons (δ ~7.17–8.53 ppm) .

- IR Spectroscopy : Confirm sulfonyl (1335–1162 cm⁻¹) and ester (1707 cm⁻¹) functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., m/z 377.0 [M+H]+ ).

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when unexpected peaks arise during characterization?

- Methodology :

- Variable Temperature NMR : Assess dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings (e.g., pyridinyl-pyrrolidine connectivity ).

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (B3LYP/6-31G*) to identify conformational isomers .

Q. What strategies are effective for optimizing reaction yields in the sulfonylation step, particularly when competing side reactions occur?

- Methodology :

- Catalyst Screening : Test bases (e.g., Et₃N vs. DBU) to minimize sulfonic acid byproducts.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to suppress hydrolysis .

- In Situ Monitoring : Use FT-IR to track sulfonyl chloride consumption (disappearance of ~1360 cm⁻¹ S=O stretch) .

Q. How can computational chemistry aid in predicting the reactivity of this compound in further derivatization?

- Methodology :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., pyrrolidine N vs. pyridinyl Br) .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .

- Reaction Pathway Simulation : Use Gaussian or ORCA to predict activation energies for SNAr or cross-coupling reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical elemental analysis results?

- Methodology :

- Sample Purity : Re-purify via recrystallization and re-analyze.

- Combustion Analysis : Repeat under controlled O₂ flow to ensure complete oxidation (e.g., C, H, N % within ±0.3% of theoretical ).

- Alternative Techniques : Use XPS or EDX for non-destructive elemental quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.